

Chemical Synthesis of 6,7-(Methylenedioxy)coumarin: Application Notes and Protocols

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Compound of Interest

Compound Name: Ayapin

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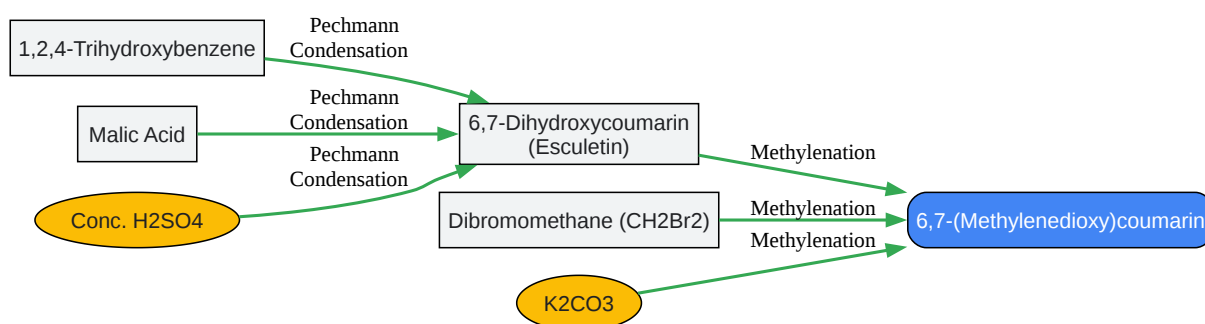
This document provides detailed application notes and experimental protocols for the chemical synthesis of 6,7-(Methylenedioxy)coumarin, a heterocyclic compound of interest in medicinal chemistry and material science. The synthesis involves a two-step process commencing with the formation of the coumarin core via Pechmann condensation, followed by the introduction of the methylenedioxy bridge.

Applications and Significance

Coumarin derivatives are a significant class of compounds in drug discovery, exhibiting a wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties[1][2]. The 6,7-dioxygenated substitution pattern is of particular interest. The precursor, 6,7-dihydroxycoumarin (esculetin), has shown potential as an anticancer agent by inducing apoptosis and cell cycle arrest in prostate cancer cells[3]. Furthermore, coumarins are widely recognized for their fluorescent properties and are utilized as fluorescent probes in various biological applications[4][5]. The methylenedioxy group can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological activity and fluorescent characteristics. Therefore, 6,7-(Methylenedioxy)coumarin serves as a valuable scaffold for the development of novel therapeutic agents and fluorescent probes.

Synthetic Pathway Overview

The synthesis of 6,7-(Methylenedioxy)coumarin is achieved through a two-step reaction sequence. The first step is the Pechmann condensation of a suitable phenol with a β -ketoester or malic acid to form the coumarin ring system. In this case, 1,2,4-trihydroxybenzene (hydroxyquinol) is reacted with malic acid in the presence of a strong acid catalyst to yield 6,7-dihydroxycoumarin (esculetin)[6]. The subsequent step involves the methylenation of the two hydroxyl groups using a dihalomethane, such as dibromomethane, in the presence of a base to form the methylenedioxy bridge.



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Caption: Synthetic pathway for 6,7-(Methylenedioxy)coumarin.

Experimental Protocols

Step 1: Synthesis of 6,7-Dihydroxycoumarin (Esculetin)

This protocol is adapted from the general procedure for Pechmann condensation to synthesize hydroxycoumarins[7][8].

Materials:

- 1,2,4-Trihydroxybenzene (Hydroxyquinol)
- Malic Acid

- Concentrated Sulfuric Acid (H_2SO_4)
- Deionized Water
- Ethanol

Procedure:

- In a round-bottom flask, combine one molar equivalent of 1,2,4-trihydroxybenzene and one molar equivalent of malic acid.
- Carefully add concentrated sulfuric acid dropwise to the mixture with constant stirring in an ice bath to control the initial exothermic reaction. A typical ratio is 10 mL of sulfuric acid per 10 mmol of the phenol.
- After the initial reaction subsides, remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.
- A precipitate of crude 6,7-dihydroxycoumarin will form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.
- The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure 6,7-dihydroxycoumarin.

Expected Yield: The yield for this type of Pechmann condensation can vary, but yields in the range of 60-80% are commonly reported for similar reactions.

Step 2: Synthesis of 6,7-(Methylenedioxy)coumarin

This protocol is based on the methylenation of catechols.

Materials:

- 6,7-Dihydroxycoumarin (Esculetin)

- Dibromomethane (CH_2Br_2)
- Anhydrous Potassium Carbonate (K_2CO_3)
- Anhydrous N,N-Dimethylformamide (DMF)
- Dichloromethane (CH_2Cl_2)
- Saturated Sodium Bicarbonate Solution
- Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- To a solution of 6,7-dihydroxycoumarin (1 molar equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.5 molar equivalents).
- Stir the suspension at room temperature for 30 minutes.
- Add dibromomethane (1.2 molar equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature and pour it into water.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 6,7-

(Methylenedioxy)coumarin.

Expected Yield: Yields for methylenation reactions of this type are typically in the range of 70-90%.

Quantitative Data

The following tables summarize the key quantitative data for the precursor and a closely related product. The data for 6,7-(Methylenedioxy)coumarin is predicted based on the available data for the 4-methyl derivative[9].

Table 1: Physicochemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
6,7-Dihydroxycoumarin	C ₉ H ₆ O ₄	178.14	270[5]
4-Methyl-6,7-(Methylenedioxy)coumarin	C ₁₁ H ₈ O ₄	204.18	Not Reported
6,7-(Methylenedioxy)coumarin (Predicted)	C ₁₀ H ₆ O ₄	190.15	~230-250

Table 2: Spectroscopic Data for 6,7-Dihydroxycoumarin (Esculetin)[10][11]

¹ H NMR (DMSO-d ₆ , 500 MHz) δ (ppm)	¹³ C NMR (DMSO-d ₆ , 125 MHz) δ (ppm)
9.72 (s, 2H, -OH)	161.2 (C=O)
7.37 (d, J=9.5 Hz, 1H, H-4)	150.8 (C-7)
7.26 (s, 1H, H-5)	148.5 (C-8a)
7.25 (s, 1H, H-8)	145.3 (C-6)
6.34 (d, J=9.5 Hz, 1H, H-3)	143.9 (C-4)
113.1 (C-5)	
112.0 (C-3)	
111.5 (C-4a)	
102.9 (C-8)	

Table 3: Predicted Spectroscopic Data for 6,7-(Methylenedioxy)coumarin

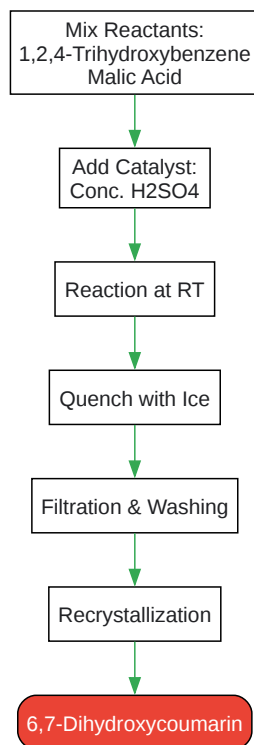
Spectroscopic Technique	Predicted Data
¹ H NMR (CDCl ₃)	δ ~7.6 (d, 1H, H-4), ~7.0 (s, 1H, H-5), ~6.8 (s, 1H, H-8), ~6.3 (d, 1H, H-3), ~6.1 (s, 2H, -O-CH ₂ -O-)
¹³ C NMR (CDCl ₃)	δ ~161 (C=O), ~150 (C-7), ~148 (C-6), ~145 (C-8a), ~143 (C-4), ~115 (C-4a), ~113 (C-3), ~102 (-O-CH ₂ -O-), ~100 (C-5), ~98 (C-8)
IR (KBr, cm ⁻¹)	~3050 (Ar C-H), ~2900 (-CH ₂ -), ~1720 (C=O lactone), ~1610, 1500 (C=C aromatic), ~1250, 1040 (C-O ether)
Mass Spectrometry (EI)	M ⁺ at m/z 190, fragments at m/z 162 (-CO), 134 (-CO, -CO)

Note: The predicted data is based on the known spectra of similar coumarin structures and general principles of spectroscopy. Experimental verification is required for confirmation.

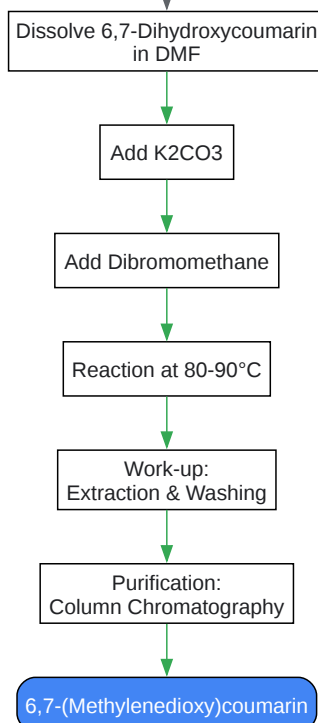
Experimental Workflow

The overall experimental workflow for the synthesis and purification of 6,7-(Methylenedioxy)coumarin is depicted below.

Step 1: Synthesis of 6,7-Dihydroxycoumarin



Step 2: Synthesis of 6,7-(Methylenedioxy)coumarin

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Caption: Experimental workflow for the synthesis of the target molecule.

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